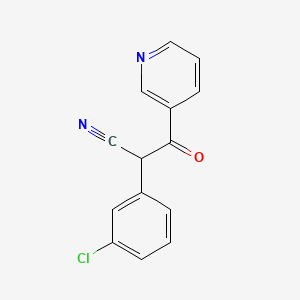

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone, or 3-CPCE, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

- Researchers have explored the antitubercular potential of this compound. Specifically, chalcones containing 2,4-difluorophenyl and 2,4-dichlorophenyl groups (such as chalcones 12 and 7) exhibited higher antitubercular activity than the standard drug pyrazinamide. Their minimum inhibitory concentrations (MICs) were 2.43 µM and 4.41 µM, respectively .

- Chalcone 20, which contains a heteroaryl 2-thiazolyl moiety, demonstrated promising antiproliferative activity against the prostate cancer cell line DU-145. Its IC50 value (6.86 ± 1 µM) surpassed that of the standard drug methotrexate (IC50 = 11 ± 1 µM) .

- The compound was synthesized by condensing different substituted aromatic ketones with 2,4-dichlorothiazole-5-carboxaldehyde. The target thiazole–chalcone hybrids were obtained in yields ranging from 75% to 91% .

- Cytotoxicity studies indicated that the target molecules were comparatively less selective against normal human liver cell lines (L02). This information is crucial for assessing potential side effects .

Antitubercular Activity

Antiproliferative Activity Against Prostate Cancer

Synthesis and Characterization

Comparison with Normal Liver Cells (L02)

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that compounds with similar structures, such as pyrido[2,3-d]pyrimidin-5-one derivatives, have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Biochemical Pathways

Compounds with similar structures, such as thiazoles, have been found to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Compounds with similar structures, such as pyrido[2,3-d]pyrimidin-5-one derivatives, have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCUVXMEZYNGKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655866 |

Source

|

| Record name | 2-(3-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114444-10-9 |

Source

|

| Record name | 2-(3-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B562360.png)